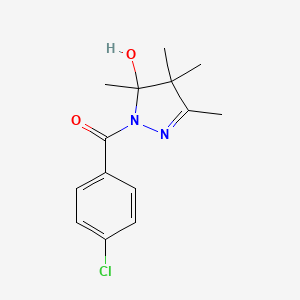
(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that belongs to the class of pyrazoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves the reaction of a suitable chalcone with hydrazine derivatives. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, and under reflux conditions in ethanol. The reaction mixture is then monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone: Known for its diverse biological activities.
Indole derivatives: Possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole derivatives: Known for their broad range of chemical and biological properties, including antibacterial, antitumor, and antiviral activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a chlorophenyl group and a pyrazoline moiety makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
87885-65-2 |
|---|---|
分子式 |
C14H17ClN2O2 |
分子量 |
280.75 g/mol |
IUPAC名 |
(4-chlorophenyl)-(5-hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C14H17ClN2O2/c1-9-13(2,3)14(4,19)17(16-9)12(18)10-5-7-11(15)8-6-10/h5-8,19H,1-4H3 |
InChIキー |
MIWAQSWOEQHXAK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(C1(C)C)(C)O)C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
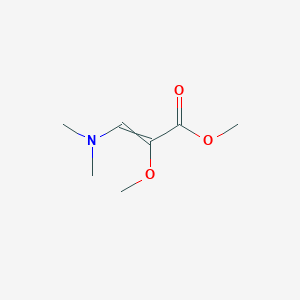
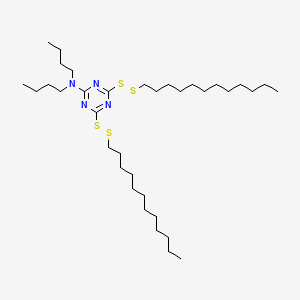

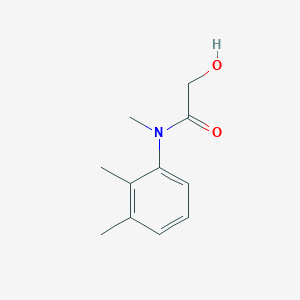
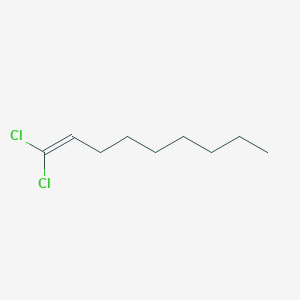
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
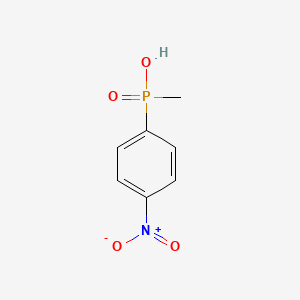
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
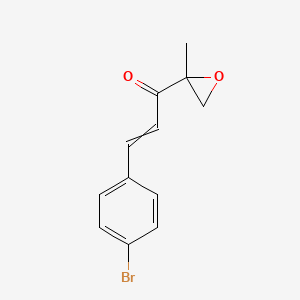
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)
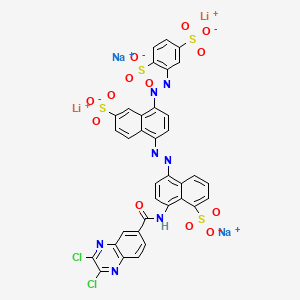
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
